6-Fluoro vs. 6-Chloro: Impact on CYP450 Inhibition Liability
In a structurally related 1H-pyrrolo[3,2-b]pyridine series targeting GluN2B, a systematic SAR study at the 6-aryl position provides a strong class-level inference for the 6-fluoro substitution. In this study, the introduction of a 6-(2,4-difluorophenyl) group (Compound 9) resulted in a CYP450 inhibition profile that was significantly cleaner than compounds with alternative 6-aryl substituents. Specifically, Compound 9 showed no CYP inhibition (IC50 > 10 µM) against 1A2, 2C19, 2C8, 2C9, and 2D6 isoforms, and only moderate inhibition of 3A4 (IC50 = 4.6 µM) [1]. This is in contrast to the 6-phenyl analog (Compound 34), which inhibited CYP2C19 with an IC50 of 0.7 µM and CYP2C9 with an IC50 of 0.5 µM, representing a >14-fold and >20-fold increase in DDI risk, respectively [1]. Extrapolating this fluorine-dependent DDI modulation to the core scaffold, the 6-fluoro-2-methyl substitution pattern provides a starting point with a lower predicted CYP inhibition liability compared to a 6-chloro or 6-hydrogen analog, a critical advantage for projects where avoiding drug-drug interactions is a primary optimization goal.
| Evidence Dimension | CYP450 2C9 IC50 |
|---|---|
| Target Compound Data | Predicted low inhibition based on class-level SAR for 6-fluoroaryl analogs (IC50 > 10 µM for multiple CYP isoforms) [1] |
| Comparator Or Baseline | 6-(unsubstituted phenyl) analog: CYP2C9 IC50 = 0.5 µM [1] |
| Quantified Difference | Predicted >20-fold reduction in CYP2C9 inhibition for a 6-fluoroaryl scaffold vs. a 6-hydrogen analog |
| Conditions | Human liver microsome CYP inhibition assay (isoforms 1A2, 2C19, 2C8, 2C9, 2D6, 3A4) [1] |
Why This Matters
Lower predicted CYP450 inhibition based on the class-level SAR data for 6-fluoroaryl analogs indicates a reduced risk of drug-drug interactions, a major cause of clinical attrition, making this scaffold a more attractive starting point for medicinal chemistry programs.
- [1] Chrovian, C. C.; Soyode-Johnson, A.; Wall, J. L.; et al. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Med. Chem. Lett. 2019, 10 (3), 261–266. DOI: 10.1021/acsmedchemlett.8b00542. Table 1 and Table 2. View Source
